![molecular formula C12H9ClF3N3O3 B13924036 Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate CAS No. 1000576-73-7](/img/structure/B13924036.png)
Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known to impart significant pharmacological activity. The presence of the triazole ring and the ethyl ester group further enhances its chemical versatility, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed carboxylic acids.
Applications De Recherche Scientifique
Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
This compound: Similar structure but with different substituents on the triazole ring.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, known for their pest control properties.
Indole Derivatives: Compounds with an indole ring system, known for their biological activities and applications in drug development.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, triazole ring, and ethyl ester, which together impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
1000576-73-7 |
|---|---|
Formule moléculaire |
C12H9ClF3N3O3 |
Poids moléculaire |
335.66 g/mol |
Nom IUPAC |
ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF3N3O3/c1-2-22-10(20)9-17-11(21)19(18-9)8-4-3-6(13)5-7(8)12(14,15)16/h3-5H,2H2,1H3,(H,17,18,21) |
Clé InChI |
XTPPMWSPNGTFMF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=O)N1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


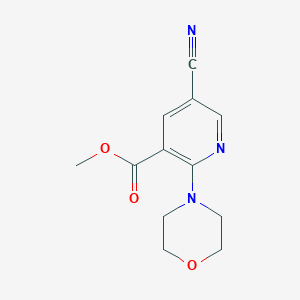


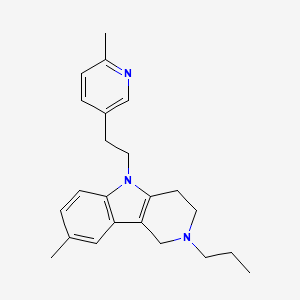

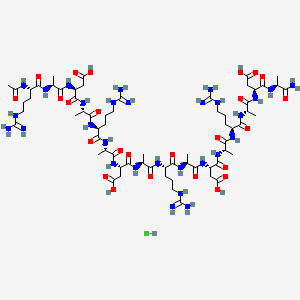
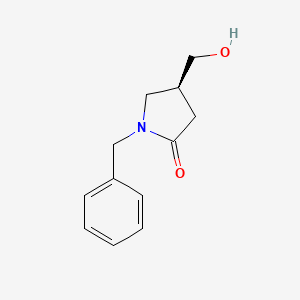
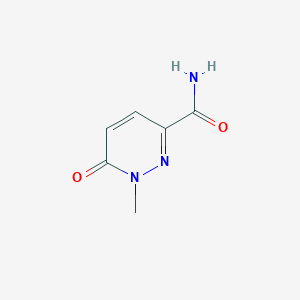
![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)

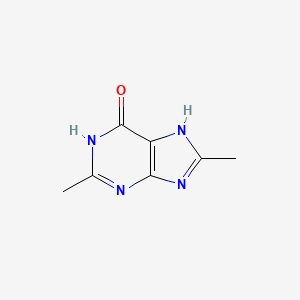

![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

